Amg-337

描述

AMG-337 是一种口服的小分子、ATP 竞争性、高度选择性的 MET 受体酪氨酸激酶抑制剂。MET 受体在调节细胞生长、存活和侵袭中起着核心作用。 This compound 在临床前和临床研究中已显示出其治疗 MET 依赖性肿瘤的潜力 .

准备方法

AMG-337 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。具体的合成路线和反应条件是专有的,并未在公开文献中详细披露。 一般方法涉及使用先进的有机合成技术来实现所需的分子结构 .

化学反应分析

AMG-337 经历各种化学反应,主要集中在其与 MET 受体的相互作用。该化合物抑制 MET 和下游效应子的磷酸化,导致 MET 依赖性细胞增殖的抑制和细胞凋亡的诱导。 这些反应中常用的试剂和条件包括 ATP 竞争性抑制剂和特异性激酶测定条件 .

科学研究应用

AMG-337 作为其在癌症研究中的应用已得到广泛研究。它在体外和体内都显示出对 MET 依赖性肿瘤模型的显着活性。该化合物已在临床试验中对其治疗晚期实体瘤的疗效进行了评估,尤其是那些具有 MET 扩增的肿瘤。 This compound 抑制 MET 信号通路的能力使其成为癌症生物学和治疗开发中宝贵的工具 .

作用机制

AMG-337 通过抑制 MET 受体酪氨酸激酶发挥作用。肝细胞生长因子与 MET 的结合促进 MET 二聚化,刺激 MET 激酶活性以及随后多个酪氨酸残基的自磷酸化。this compound 抑制这种磷酸化,阻断下游信号通路,例如 PI3K、Ras/MAPK、PLCγ 和 STAT。 这种抑制导致 MET 依赖性癌细胞的生长停滞、DNA 合成减少和细胞凋亡的诱导 .

相似化合物的比较

AMG-337 在其作为 MET 抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括其他 MET 抑制剂,例如克里唑替尼、卡博替尼和替瓦替尼。这些化合物也靶向 MET 受体,但可能具有不同的选择性特征和临床应用。 This compound 对 MET 的特异性使其成为靶向癌症治疗的有希望的候选药物 .

生物活性

AMG-337 is a highly selective small-molecule inhibitor of the MET receptor tyrosine kinase, which plays a crucial role in various cellular processes, including growth, survival, and invasion. This compound has garnered attention for its potential therapeutic applications in treating MET-dependent tumors, particularly in gastric and gastroesophageal junction cancers. This article explores the biological activity of this compound, summarizing its mechanism of action, preclinical and clinical findings, and associated case studies.

This compound functions as an ATP-competitive inhibitor of the MET receptor. Its inhibitory action leads to the disruption of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. In preclinical studies, this compound demonstrated significant inhibition of MET phosphorylation and downstream signaling in MET-amplified tumor cell lines, suggesting a direct correlation between MET amplification and sensitivity to this drug .

In Vitro Activity

In a comprehensive screening involving 260 tumor cell lines, this compound was found to exhibit potent activity primarily in cell lines with high-level focal MET amplification (greater than 12 copies). For instance, one study reported that only two out of 260 cell lines were sensitive to a closely related analogue of this compound due to MET amplification . Furthermore, pharmacodynamic assays indicated that doses as low as 0.75 mg/kg could achieve over 90% inhibition of Gab-1 phosphorylation in xenograft models .

In Vivo Activity

In vivo studies revealed that this compound effectively reduced tumor growth in MET-dependent xenograft models. The compound's efficacy was notably linked to the presence of MET amplification, underscoring its potential as a targeted therapy for specific cancer types .

Phase I Trials

The first-in-human study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. A total of 111 patients participated, with a maximum tolerated dose (MTD) established at 300 mg once daily. The study reported an objective response rate (ORR) of 9.9% across all patients but noted a significantly higher ORR of 29.6% among those with MET-amplified tumors . Common adverse events included headache (63%), nausea (31%), and fatigue .

Phase II Trials

A multicenter phase II study focused on patients with MET-amplified gastric/gastroesophageal junction adenocarcinoma. Among 60 enrolled patients, the ORR was found to be 18%, with eight partial responses observed. Notably, no responses were recorded in patients with MET-amplified non-small-cell lung cancer . The median progression-free survival (PFS) was reported at 3.4 months, while overall survival (OS) averaged 7.9 months . Adverse events were frequent, with 71% experiencing grade ≥3 adverse effects.

Case Studies

Several case studies have highlighted the rapid response rates associated with this compound treatment in specific patient populations:

- Gastric and Esophageal Cancers : In a cohort of 13 patients with MET-amplified gastric and esophageal cancers, an impressive response rate of 62% was observed within four weeks of treatment initiation .

- Heavily Pretreated Patients : Another study indicated that heavily pretreated patients with advanced stage MET-amplified tumors demonstrated significant responses to this compound therapy, reinforcing its potential utility in challenging cases .

Summary Table of Key Findings

| Study Type | Patient Population | Objective Response Rate | Median PFS | Median OS | Common Adverse Events |

|---|---|---|---|---|---|

| Phase I | Advanced solid tumors | 9.9% | Not specified | Not specified | Headache (63%), Nausea (31%) |

| Phase II | MET-amplified G/GEJ/E adenocarcinoma | 18% | 3.4 months | 7.9 months | Headache (60%), Nausea (38%) |

| Case Study | MET-amplified gastric/esophageal cancers | 62% | Rapid response | Not specified | Not specified |

常见问题

Q. How does AMG-337 biochemically inhibit MET kinase activity, and what experimental approaches validate its selectivity?

This compound is an ATP-competitive inhibitor that binds to the non-active conformation of the MET kinase activation loop (A-loop), blocking phosphorylation and downstream signaling (e.g., PI3K/AKT and MAPK pathways) . Its selectivity is validated through:

- Kinase profiling assays : IC50 <5 nM for MET, with >1,000-fold selectivity against 290+ human kinases .

- Cellular assays : Complete inhibition of MET phosphorylation in MET-amplified gastric cancer cell lines (e.g., MKN-45) at low nanomolar concentrations .

- Xenograft models : Dose-dependent suppression of Gab-1 phosphorylation (a MET adaptor protein) in TPR-MET mouse models, correlating with tumor growth inhibition .

Q. What preclinical models are most predictive of this compound efficacy, and how should MET dependency be validated in vitro?

Key models :

- MET-amplified cell lines : HGF-independent proliferation in high-MET-copy-number models (e.g., >12 copies in SNU-5 gastric cancer cells) .

- In vivo xenografts : MET-amplified gastric cancer models (e.g., MKN-45) showing robust tumor regression with this compound (150–300 mg/kg oral dosing) .

Validation steps :

MET amplification assessment : Fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS) to confirm MET copy number .

Downstream signaling analysis : Western blotting for phospho-MET, phospho-Gab-1, and downstream effectors (e.g., ERK, AKT) .

Rescue experiments : Restore MET signaling via HGF stimulation or CRISPR activation to confirm on-target effects .

Q. How do contradictory clinical outcomes in MET-amplified gastric cancer trials inform experimental design?

Key findings :

- Phase Ib/II studies : 29.6% objective response rate (ORR) in MET-amplified gastric/esophageal cancers at 300 mg QD dosing , but a separate phase II trial (NCT02016534) was terminated due to insufficient efficacy .

- Heterogeneity factors :

Design recommendations :

- Stratify patients by MET copy number (FISH/NGS) and exclude those with resistance mutations.

- Include pharmacodynamic biomarkers (e.g., plasma phospho-MET levels) to monitor target engagement .

Q. What methodological considerations are critical for analyzing this compound-induced cell cycle arrest and apoptosis?

Experimental workflow :

Cell cycle analysis : Flow cytometry using propidium iodide staining. This compound increases G1-phase cells (e.g., from 50% to 70% in MKN-45) and reduces S-phase populations .

Apoptosis assays : Annexin V/PI staining or caspase-3/7 activity assays. Significant apoptosis observed at 48–72 hours post-treatment in sensitive lines .

Combination studies : Pair with DNA-damaging agents (e.g., cisplatin) to assess synergistic effects via Chou-Talalay analysis .

Caveats :

Q. How can conflicting results from combination therapies (e.g., this compound + mFOLFOX6) be reconciled in trial design?

Clinical observations :

- Phase I–II trials : this compound + mFOLFOX6 showed variable efficacy in c-MET-positive gastric cancer, with some cohorts reporting improved ORR (41%) and others showing no benefit over chemotherapy alone .

Methodological adjustments :

- Patient stratification : Enrich for MET amplification (≥10 copies) and exclude tumors with concurrent RTK activation (e.g., EGFR/HER2).

- Pharmacokinetic monitoring : Measure this compound plasma levels (Cmax ~3,000 ng/mL at 300 mg QD) to ensure adequate exposure .

- Toxicity management : Preemptively address common adverse events (headache: 63%; nausea: 31%) via dose titration .

Q. What mechanisms underlie the lack of antiviral activity in this compound compared to other MET inhibitors (e.g., capmatinib)?

Key data :

- This compound failed to reduce viral load in HCoV-NL63-infected cells, whereas capmatinib (equimolar dosing) attenuated cytopathic effects .

Hypotheses :

- Off-target effects : Capmatinib may inhibit non-MET kinases (e.g., AXL) involved in viral entry, while this compound’s selectivity limits broader antiviral activity .

- Structural differences : this compound’s binding to the MET A-loop may not disrupt viral protein interactions dependent on MET’s active conformation .

Experimental validation :

- Perform kinome-wide profiling of this compound and capmatinib to identify differential off-target interactions.

- Use MET knockout models to isolate MET-dependent vs. MET-independent antiviral mechanisms .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in preclinical vs. clinical studies?

Pharmacokinetic profile :

- Preclinical : Oral bioavailability >50% in mice, with t1/2 ~4–6 hours and dose-proportional AUC0-24 .

- Clinical : t1/2 ~3–5 hours in humans, minimal plasma accumulation, and recommended phase II dose of 300 mg QD .

Optimization strategies :

属性

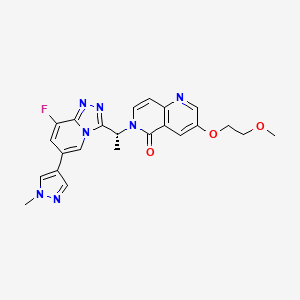

IUPAC Name |

6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN7O3/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16/h4-5,8-14H,6-7H2,1-3H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHXUGDWKAIASB-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NN=C2N1C=C(C=C2F)C3=CN(N=C3)C)N4C=CC5=C(C4=O)C=C(C=N5)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173699-31-4 | |

| Record name | AMG-337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173699314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-337 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15639 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-337 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08WG8S0L8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。